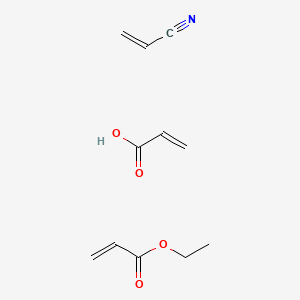

Ethyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid

Cat. No. B8572584

Key on ui cas rn:

29009-41-4

M. Wt: 225.24 g/mol

InChI Key: OQWSDRWPCLZAFU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04814215

Procedure details

this polymer material was produced by adding to 320g xylene at 100° C. the monomer solution and a catalyst solution over a period of 3 hours. The monomer solution contained 2.900g ethyl acrylate, 76g acrylonitrile, 76g acrylic acid and 3g laurylmercaptan. The catalyst solution contained 26g laurylperoxide and 7g butylperbenzoate in 273g of xylene. The material was highly viscous with comonomer proportions of 95:2.5:2.5.

[Compound]

Name

7g

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

273g

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Four

[Compound]

Name

320g

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

76g

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

76g

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

3g

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

[Compound]

Name

26g

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=[CH2:3].[C:8](#[N:11])[CH:9]=[CH2:10].[C:12]([OH:16])(=[O:15])[CH:13]=[CH2:14].C(S)CCCCCCCCCCC.C(OOCCCCCCCCCCCC)CCCCCCCCCCC.C(OOC(=O)C1C=CC=CC=1)CCC>C1(C)C(C)=CC=CC=1>[CH2:6]([O:5][C:1](=[O:4])[CH:2]=[CH2:3])[CH3:7].[C:12]([OH:16])(=[O:15])[CH:13]=[CH2:14].[C:8](#[N:11])[CH:9]=[CH2:10] |f:7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC)OOCCCCCCCCCCCC

|

Step Two

[Compound]

|

Name

|

7g

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)OOC(C1=CC=CC=C1)=O

|

Step Four

[Compound]

|

Name

|

273g

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Step Six

[Compound]

|

Name

|

320g

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Step Seven

|

Name

|

|

|

Quantity

|

2.9 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OCC

|

Step Eight

[Compound]

|

Name

|

76g

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)#N

|

Step Ten

[Compound]

|

Name

|

76g

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

Step Twelve

[Compound]

|

Name

|

3g

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC)S

|

Step Fourteen

[Compound]

|

Name

|

26g

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

this polymer material was produced

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)OC(C=C)=O.C(C=C)(=O)O.C(C=C)#N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |